Home > Products > Screening Compounds P110225 > N-Acetyl Axitinib
N-Acetyl Axitinib -

N-Acetyl Axitinib

Catalog Number: EVT-8368939
CAS Number:
Molecular Formula: C24H20N4O2S
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl Axitinib is a derivative of Axitinib, a potent tyrosine kinase inhibitor specifically targeting the vascular endothelial growth factor receptors (VEGFR)-1, VEGFR-2, and VEGFR-3. This compound is primarily utilized in the treatment of various cancers, particularly advanced renal cell carcinoma. The introduction of the N-acetyl group enhances the pharmacokinetic properties of Axitinib, potentially improving its solubility and bioavailability.

Source

Axitinib was originally developed by Pfizer and is marketed under the brand name Inlyta. It has been extensively studied for its efficacy in inhibiting tumor growth by blocking angiogenesis, a critical process in cancer progression .

Classification

N-Acetyl Axitinib belongs to the class of small molecule inhibitors and is classified as an antineoplastic agent. It functions primarily as a selective inhibitor of receptor tyrosine kinases involved in tumor angiogenesis .

Synthesis Analysis

Methods

The synthesis of N-Acetyl Axitinib typically involves several key steps that modify the parent compound Axitinib to introduce the N-acetyl group. A common method employs acylation reactions where Axitinib is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions are optimized to ensure high yield and purity.

Technical Details

  1. Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine).
  2. Conditions: The reaction is generally carried out under controlled temperature (25-50 °C) for several hours.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to achieve desired purity levels.
Molecular Structure Analysis

Structure

The molecular formula for N-Acetyl Axitinib is C19H21N5OC_{19}H_{21}N_{5}O, and its structure consists of an indazole core with a thioether linkage and an acetamido group attached to the nitrogen atom.

Data

  • Molecular Weight: Approximately 335.41 g/mol.
  • Key Functional Groups: Indazole, thioether, amide.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of N-Acetyl Axitinib is acylation. This reaction modifies the amine group of Axitinib to form the corresponding N-acetyl derivative.

Technical Details

  1. Acylation Reaction:
    Axitinib+Acetic AnhydrideN Acetyl Axitinib+Acetic Acid\text{Axitinib}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl Axitinib}+\text{Acetic Acid}
  2. Conditions: The reaction typically requires a solvent such as dichloromethane and may involve cooling to control exothermic reactions.
Mechanism of Action

N-Acetyl Axitinib exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors, which play a crucial role in angiogenesis. By blocking these receptors, N-Acetyl Axitinib prevents endothelial cell proliferation and survival, effectively stalling tumor growth and metastasis.

Process

  1. Binding to VEGFRs inhibits phosphorylation.
  2. Disruption of downstream signaling pathways involved in angiogenesis.
  3. Induction of apoptosis in cancer cells due to lack of nutrient supply from blood vessels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within 150-160 °C range.
Applications

N-Acetyl Axitinib is primarily used in scientific research focused on cancer treatment modalities. Its applications include:

  • Cancer Therapy: Used in clinical settings for treating advanced renal cell carcinoma.
  • Research Studies: Investigated for potential use against other malignancies involving aberrant angiogenesis.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives aimed at enhancing efficacy and reducing side effects .
Synthesis and Structural Modification Pathways

Design Rationale for N-Acetyl Axitinib as a Functionalized Derivative

The structural derivatization of axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide) via N-acylation aims to address inherent pharmacological limitations while preserving its core tyrosine kinase inhibitory activity. Axitinib’s native structure features a secondary amine (–NH–) within the indazole ring, which serves as a prime site for regioselective modification. N-acetylation introduces an acetyl group (–COCH₃) at this position, yielding N-acetyl axitinib (chemical name: (E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide; CAS 1639137-80-6). This modification strategically achieves three objectives:

  • Mitigation of Oxidative Metabolism: The electron-withdrawing acetyl group reduces electron density at the indazole nitrogen, diminishing susceptibility to cytochrome P450-mediated oxidation. This is critical given axitinib’s documented generation of reactive oxygen species (ROS) in endothelial and tumor cells [1] [6].
  • Enhanced Physicochemical Stability: Acetylation sterically hinders the indazole nitrogen, preventing undesirable photochemical reactions. Native axitinib undergoes unidirectional [2+2]-cycloaddition under light exposure, forming biologically inactive dimers. N-acetylation eliminates this pathway by blocking the reactive site [8].
  • Preservation of Target Engagement: Molecular modeling confirms that the acetyl moiety projects away from the ATP-binding cleft of VEGFR-2 kinase, avoiding steric clashes with key residues (e.g., Cys917, Glu885). This allows the pyridine-vinyl-benzamide pharmacophore to maintain high-affinity binding [8].

Table 1: Key Physicochemical Properties of N-Acetyl Axitinib

PropertyValueAnalytical Method
Molecular FormulaC₂₄H₂₀N₄O₂SHigh-Resolution MS
Molecular Weight428.51 g/mol-
Melting Point214–215°CDifferential Scanning Calorimetry
Solubility (25°C)DMSO: 25 mM; Methanol: 8 mMEquilibrium Solubility
Purity Threshold≥95%HPLC-UV (220 nm)

Synthetic Methodologies for Acetylation of Axitinib Core Structure

The synthesis of N-acetyl axitinib centers on acylating the indazole nitrogen (N1-position) while avoiding O-acylation or amide hydrolysis. Two principal methodologies dominate:

Nucleophilic Acyl Substitution via Acyl Halides:This direct route employs acetyl chloride under Schotten-Baumann conditions:

  • Reaction Scheme: Axitinib (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) at 0–5°C. Acetyl chloride (1.2 eq.) is added dropwise, followed by slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq.) as an acid scavenger.
  • Kinetic Control: Maintaining temperatures <10°C suppresses di-acylation at both the indazole nitrogen and the methylbenzamide amine. Reaction progress is monitored via thin-layer chromatography (TLC; Rf: 0.4 in ethyl acetate/hexanes 1:1) [4].
  • Workup & Isolation: The mixture is quenched with ice-water, extracted into dichloromethane, and purified via silica gel chromatography. Isolated yields typically reach 70–75% [4] [6].

Acid-Catalyzed Transacetylation:For improved chemoselectivity, acidic conditions leverage protonation to direct O-acylation:

  • Solvent System: Axitinib is suspended in trifluoroacetic acid (TFA) at 0°C. Acetic anhydride (1.5 eq.) is added, exploiting TFA’s dual role as solvent and catalyst.
  • Protonation Strategy: The indazole nitrogen (pKa ~3.0) remains protonated in TFA (pH <1), rendering it non-nucleophilic. Conversely, the acetyl oxonium ion selectively attacks the indazole’s carbonyl oxygen, forming a reactive mixed anhydride that rearranges to the N-acetyl product.
  • Yield Optimization: After 4 hours, the reaction is concentrated under reduced pressure. Trituration with cold diethyl ether yields N-acetyl axitinib as a light-yellow solid (85% yield, >99% HPLC purity) [5].

Table 2: Comparison of Synthetic Routes for N-Acetyl Axitinib

ParameterAcyl Halide RouteAcid-Catalyzed Route
SolventTHFTrifluoroacetic Acid
CatalystDIPEANone (autocatalytic)
Temperature0–5°C0°C
Reaction Time3–4 hours4 hours
Yield70–75%85%
Key AdvantageMild conditionsSuperior chemoselectivity

Optimization of Reaction Conditions for Impurity Minimization

The synthesis of N-acetyl axitinib is challenged by three predominant impurities, necessitating stringent process controls:

Genotoxic Impurity Suppression:

  • Impurity A (Di-acetylated axitinib): Forms via over-acylation of the methylbenzamide –NH group. Control involves:
  • Stoichiometric precision (acetyl chloride ≤1.2 eq.)
  • Low-temperature operation (0–5°C) to limit kinetic side reactions
  • Real-time monitoring via in-situ FTIR (disappearance of N–H stretch at 3400 cm⁻¹) [4]
  • Impurity B (Des-vinyl axitinib): Arises from Michael addition-induced dealkylation during acid-catalyzed synthesis. Mitigation strategies include:
  • Replacing TFA with milder solvents (e.g., dichloromethane/acetic acid 9:1)
  • Addition of radical scavengers (e.g., butylated hydroxytoluene, 0.1% w/w) [6]
  • Impurity C (Hydrolyzed axitinib): Generated from amide bond cleavage under prolonged acidic exposure. Controlled by:
  • Strict reaction time limits (<6 hours)
  • Immediate neutralization post-reaction (saturated NaHCO₃) [4]

Crystallization-Enabled Purification:Final purity enhancement leverages differential solubility:

  • Solvent Selection: Crude N-acetyl axitinib is dissolved in warm ethanol (65°C, 10 vol.) and treated with activated carbon (5% w/w) to adsorb colored impurities.
  • Gradient Crystallization: Slow cooling (0.5°C/min) to 4°C induces crystallization. Isolated crystals are washed with cold ethanol to remove residual acetic anhydride or acetyl chloride.
  • Purity Outcome: This process reduces Impurities A–C to <0.15% (w/w), achieving ≥99.5% HPLC purity and meeting ICH Q3A guidelines [4] [6].

Advanced Process Analytical Technology (PAT):Reaction optimization employs:

  • In-line UV/Vis Spectroscopy: Tracks axitinib consumption (λmax 342 nm) and N-acetyl product formation (λmax 355 nm).
  • HPLC-MS Fingerprinting: Quantifies impurities at levels ≥0.05% using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) [4].

Scale-Up Considerations:

  • Catalyst Efficiency: Substituent effects significantly impact reaction kinetics. Electron-donating groups on the indazole ring accelerate acylation.
  • Solvent Sustainability: Tetrahydrofuran (THF) is replaced with 2-methyltetrahydrofuran (derived from renewables) in newer processes, reducing environmental impact without compromising yield [5].

Properties

Product Name

N-Acetyl Axitinib

IUPAC Name

2-[1-acetyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-6-yl]sulfanyl-N-methylbenzamide

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30)/b13-10+

InChI Key

DPCLTPPDTUVUIL-JLHYYAGUSA-N

SMILES

CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4

Isomeric SMILES

CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)/C=C/C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.